molecular formula C60H100N20O17 B12390349 [pGlu4]-Myelin Basic Protein (4-14)

[pGlu4]-Myelin Basic Protein (4-14)

Cat. No.: B12390349
M. Wt: 1373.6 g/mol
InChI Key: RCRPGVVPXJBQFQ-SLUWFFAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[pGlu4]-Myelin Basic Protein (4-14): is a synthetic peptide derived from the myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide is often used in scientific research to study the mechanisms of demyelination and remyelination, as well as autoimmune diseases such as multiple sclerosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [pGlu4]-Myelin Basic Protein (4-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of [pGlu4]-Myelin Basic Protein (4-14) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions: [pGlu4]-Myelin Basic Protein (4-14) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with specific protecting groups.

Major Products:

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

[pGlu4]-Myelin Basic Protein (4-14) has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of myelin basic protein in the central nervous system.

    Medicine: Explores potential therapeutic targets for autoimmune diseases like multiple sclerosis.

    Industry: Utilized in the development of diagnostic assays and therapeutic peptides.

Mechanism of Action

The mechanism of action of [pGlu4]-Myelin Basic Protein (4-14) involves its interaction with immune cells. It can act as an antigen, triggering an immune response that mimics the pathological processes seen in autoimmune diseases. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, leading to the activation of T cells and subsequent immune responses.

Comparison with Similar Compounds

    [pGlu4]-Myelin Basic Protein (1-11): Another peptide derived from myelin basic protein, used in similar research applications.

    [pGlu4]-Myelin Basic Protein (15-25): A different segment of the myelin basic protein, also used to study autoimmune responses.

Uniqueness: [pGlu4]-Myelin Basic Protein (4-14) is unique due to its specific sequence, which allows it to interact with particular immune receptors and mimic certain aspects of autoimmune diseases more accurately than other segments.

Properties

Molecular Formula

C60H100N20O17

Molecular Weight

1373.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

RCRPGVVPXJBQFQ-SLUWFFAESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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